molecular formula C19H13ClN2O2S B12905691 1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole CAS No. 88207-54-9

1-(Benzenesulfonyl)-3-chloro-2-(pyridin-2-yl)-1H-indole

Cat. No.: B12905691
CAS No.: 88207-54-9
M. Wt: 368.8 g/mol
InChI Key: DPNRORYQAUOIJL-UHFFFAOYSA-N
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Description

3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a phenylsulfonyl group, and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, phenylsulfonyl, and pyridinyl groups through a series of substitution and coupling reactions. Key reagents often include chlorinating agents, sulfonyl chlorides, and pyridine derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch processing. These methods are designed to ensure consistent quality and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro, phenylsulfonyl, and pyridinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.

Scientific Research Applications

3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-(phenylsulfonyl)-2-(pyridin-3-yl)-1H-indole
  • 3-chloro-1-(phenylsulfonyl)-2-(pyridin-4-yl)-1H-indole
  • 3-chloro-1-(phenylsulfonyl)-2-(quinolin-2-yl)-1H-indole

Uniqueness

Compared to similar compounds, 3-chloro-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct binding affinities, selectivity, and overall efficacy in various applications.

Properties

CAS No.

88207-54-9

Molecular Formula

C19H13ClN2O2S

Molecular Weight

368.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-chloro-2-pyridin-2-ylindole

InChI

InChI=1S/C19H13ClN2O2S/c20-18-15-10-4-5-12-17(15)22(19(18)16-11-6-7-13-21-16)25(23,24)14-8-2-1-3-9-14/h1-13H

InChI Key

DPNRORYQAUOIJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=N4)Cl

Origin of Product

United States

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